neocuproine hydrochloride

Description

The exact mass of the compound 2,9-Dimethyl-1,10-phenanthroline hydrochloride is 244.0767261 g/mol and the complexity rating of the compound is 227. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

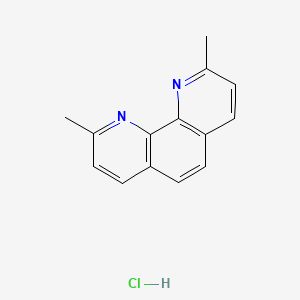

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.ClH/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGBNSJLQDNNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7296-20-0, 484-11-7 (Parent) | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041066084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00884367 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41066-08-4, 7296-20-0 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41066-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041066084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-dimethyl-1,10-phenanthroline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Neocuproine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocuproine (B1678164) hydrochloride, a heterocyclic organic compound, is a valuable tool in a wide array of chemical and biological research applications. Its primary utility stems from its function as a high-affinity chelating agent for copper(I) ions. This property makes it an indispensable reagent in analytical chemistry for the quantification of copper and a crucial molecular probe in biological systems to investigate the roles of copper in physiological and pathological processes. This technical guide provides a comprehensive overview of neocuproine hydrochloride, including its chemical properties, detailed experimental protocols for its key applications, and an exploration of its known interactions with cellular signaling pathways.

Core Properties of this compound

This compound is commercially available in anhydrous and hydrated forms. It is essential for researchers to be aware of the specific form they are using, as this affects its molecular weight and solution preparation.

| Property | Value | References |

| Chemical Name | 2,9-Dimethyl-1,10-phenanthroline hydrochloride | [1] |

| Synonyms | Neocuproine HCl | [1] |

| CAS Number | 7296-20-0 (anhydrous) | [1] |

| 303136-82-5 (monohydrate) | ||

| 332360-00-6 (trihydrate) | [2] | |

| Molecular Formula | C₁₄H₁₂N₂·HCl (anhydrous) | |

| C₁₄H₁₂N₂·HCl·H₂O (monohydrate) | ||

| Molecular Weight | 244.72 g/mol (anhydrous) | |

| 262.73 g/mol (monohydrate) | [3] | |

| Appearance | White to pale yellow or tan powder/crystals | [3] |

| Solubility | Soluble in water (25 mg/mL), ethanol, and chloroform. | |

| Storage | Store at room temperature in a dry, well-ventilated place, protected from light. | [3][4] |

| Purity | Typically >99% | [3] |

Key Applications and Experimental Protocols

This compound's strong and specific chelation of Cu(I) ions is the basis for its most common applications.

Spectrophotometric Determination of Copper (CUPRAC Assay)

The Cupric Reducing Antioxidant Capacity (CUPRAC) assay is a widely used method to determine the total antioxidant capacity of a sample. In this assay, Cu(II)-neocuproine complex is reduced by antioxidants to the Cu(I)-neocuproine complex, which has a distinct orange-yellow color with a maximum absorbance at approximately 450-457 nm.

Experimental Protocol: CUPRAC Assay for Antioxidant Capacity

Materials:

-

Copper(II) chloride (CuCl₂) solution (10 mM)

-

Neocuproine solution (7.5 mM in ethanol)

-

Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 7.0)

-

Trolox (antioxidant standard)

-

Sample (dissolved in an appropriate solvent)

-

Spectrophotometer

Procedure:

-

Preparation of CUPRAC Reagent: Mix equal volumes of the CuCl₂, neocuproine, and ammonium acetate buffer solutions. This working solution should be prepared fresh daily.

-

Standard Curve Preparation: Prepare a series of Trolox standards of known concentrations.

-

Assay:

-

In a microplate well or a cuvette, add a specific volume of the sample or standard.

-

Add the CUPRAC reagent to the sample/standard.

-

Incubate the mixture at room temperature for 30 minutes in the dark.

-

-

Measurement: Measure the absorbance of the solution at 450 nm against a reagent blank (containing the CUPRAC reagent and the solvent used for the sample).

-

Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve generated with Trolox and is typically expressed as Trolox equivalents.

Investigation of Oxidative Stress in Cellular Systems

This compound can be employed to study the role of copper in oxidative stress. By chelating intracellular copper, it can either mitigate or, in some contexts, exacerbate oxidative damage, providing insights into copper-dependent redox cycling.

Experimental Protocol: Induction of Oxidative Stress in Cell Culture

Materials:

-

Mammalian cell line (e.g., hepatocytes, neurons)

-

Cell culture medium and supplements

-

This compound stock solution (dissolved in water or DMSO)

-

An agent to induce oxidative stress (e.g., hydrogen peroxide, menadione)

-

Reagents for assessing cell viability (e.g., MTT, LDH assay)

-

Reagents for measuring reactive oxygen species (ROS) (e.g., DCFDA)

-

Reagents for detecting DNA damage (e.g., Comet assay)

Procedure:

-

Cell Seeding: Plate the cells at a suitable density in a multi-well plate and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Co-treat the cells with this compound and an oxidative stress-inducing agent.

-

Include appropriate controls (untreated cells, cells treated with the vehicle, cells treated with the stressor alone).

-

-

Incubation: Incubate the cells for a predetermined period (e.g., 1 to 24 hours).

-

Endpoint Analysis:

-

Cell Viability: Perform an MTT or LDH assay to assess the cytotoxic effects of the treatments.

-

ROS Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels via fluorometry or flow cytometry.

-

DNA Damage: Employ the Comet assay to quantify DNA strand breaks.

-

Modulation of Cellular Signaling Pathways

While direct modulation of specific signaling pathways by this compound is an area of ongoing research, its ability to interfere with copper homeostasis suggests potential interactions with redox-sensitive signaling cascades. The following diagrams illustrate plausible points of intervention based on the known roles of copper and oxidative stress in these pathways.

Experimental Workflow for Investigating Neocuproine's Effect on Signaling Pathways

Caption: Workflow for studying neocuproine's impact on cellular signaling.

Potential Interaction with the Nrf2-ARE Pathway

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Copper is known to influence the stability and activity of Nrf2. Neocuproine, by chelating copper, could potentially modulate this pathway.

Caption: Hypothesized modulation of the Nrf2-ARE pathway by neocuproine.

Potential Interaction with MAPK and NF-κB Signaling

Mitogen-activated protein kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are key regulators of cellular responses to stress, including inflammation and apoptosis. Copper has been implicated in the activation of these pathways.

Caption: Potential points of neocuproine interaction with MAPK and NF-κB pathways.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the solid powder and its solutions. Work should be conducted in a well-ventilated area or a fume hood.[6] In case of contact, flush the affected area with copious amounts of water.[7] Refer to the Safety Data Sheet (SDS) for complete safety information.[4][5][6][7]

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its well-characterized ability to specifically chelate copper(I) ions provides a foundation for robust analytical methods and for probing the intricate roles of copper in biological systems. A thorough understanding of its properties and careful adherence to experimental protocols are essential for obtaining reliable and reproducible results. Further research into its effects on cellular signaling pathways will undoubtedly uncover new applications and deepen our understanding of copper homeostasis and its implications for human health and disease.

References

Neocuproine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of neocuproine (B1678164) hydrochloride, a key chelating agent with significant applications in analytical chemistry and biomedical research. This document details its chemical properties, experimental protocols for its use, and its role in modulating specific biological signaling pathways.

Core Properties of Neocuproine Hydrochloride

This compound is a heterocyclic organic compound that acts as a highly selective chelating agent for copper(I) ions.[1] It is the hydrochloride salt of neocuproine (2,9-dimethyl-1,10-phenanthroline). It is available in both anhydrous and monohydrate forms.

Quantitative Data Summary

The key quantitative data for both anhydrous and monohydrate forms of this compound are summarized in the table below for easy comparison.

| Property | This compound (Anhydrous) | This compound Monohydrate |

| Molecular Formula | C₁₄H₁₃ClN₂ or C₁₄H₁₂N₂ · HCl[2][3] | C₁₄H₁₂N₂ · HCl · H₂O or C₁₄H₁₃ClN₂ · H₂O[4][5][6] |

| Molecular Weight | 244.7 g/mol [2][3] | 262.73 g/mol [4][5] |

| CAS Number | 7296-20-0[2][3][7] | 303136-82-5[4][5] |

| Melting Point | 230 - 240 °C[2], 250 °C (decomposes)[1][7] | 250 °C (decomposes)[8][9] |

| Solubility | Soluble in Methanol (B129727) (50 mg/mL)[2]. Slightly soluble in cold water. Soluble in ethanol, isoamyl alcohol, chloroform, and benzene. | Water: 25 mg/mL (clear solution)[4][8] |

| Appearance | White to yellow with a tan cast powder.[1] | Light yellow crystalline powder.[9] |

Experimental Protocols

This compound is a versatile reagent in various experimental procedures, primarily due to its ability to form a stable, colored complex with copper(I).

Spectrophotometric Determination of Copper

This protocol outlines the use of neocuproine for the colorimetric quantification of copper in a sample. The method is highly selective for copper(I).[1]

Principle: Cupric ions (Cu²⁺) in the sample are first reduced to cuprous ions (Cu⁺) using a reducing agent like hydroxylamine (B1172632) hydrochloride. The Cu⁺ ions then react with neocuproine to form a stable orange-red [Cu(neocuproine)₂]⁺ complex, which can be quantified by measuring its absorbance at approximately 457 nm.[4]

Methodology:

-

Sample Preparation: If necessary, digest the sample to remove interfering organic matter. Acidify the sample to prevent adsorption of copper ions onto the container surface.

-

Reduction of Copper(II): To the sample, add hydroxylamine hydrochloride solution to reduce Cu²⁺ to Cu⁺.

-

Complexation: Add a solution of sodium citrate (B86180) to complex other metal ions that might precipitate. Adjust the pH to between 4 and 6 using ammonium (B1175870) hydroxide. Add a methanolic solution of neocuproine.

-

Extraction: Extract the formed copper(I)-neocuproine complex into an organic solvent like chloroform.

-

Measurement: Dilute the organic extract with methanol and measure the absorbance at 457 nm using a spectrophotometer.

-

Quantification: Determine the copper concentration from a calibration curve prepared using standard copper solutions.

Caption: Workflow for Spectrophotometric Copper Determination.

CUPRAC (CUPric Reducing Antioxidant Capacity) Assay

The CUPRAC assay is a widely used method to determine the total antioxidant capacity of a sample.

Principle: The assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by antioxidants present in the sample. The resulting colored complex has a maximum absorption at 450 nm, and the absorbance is proportional to the total antioxidant capacity of the sample.

Methodology:

-

Reagent Preparation:

-

Prepare a copper(II) chloride solution.

-

Prepare an ammonium acetate (B1210297) buffer solution (pH 7.0).

-

Prepare a neocuproine solution in ethanol.

-

The CUPRAC reagent is a mixture of these three solutions.

-

-

Standard Preparation: Prepare a series of standard solutions of a known antioxidant, such as Trolox, to generate a calibration curve.

-

Assay Procedure:

-

To a microplate well or a test tube, add the sample or standard solution.

-

Add the CUPRAC reagent.

-

Incubate the mixture at room temperature for 30 minutes.

-

Measure the absorbance at 450 nm against a reagent blank.

-

-

Calculation: Calculate the antioxidant capacity of the sample by comparing its absorbance to the calibration curve of the standard. Results are typically expressed as Trolox equivalents.

Caption: CUPRAC Assay Experimental Workflow.

Role in Signaling Pathways

Neocuproine's ability to chelate copper(I) ions makes it a valuable tool for investigating the role of copper in various biological processes. Copper is an essential cofactor for numerous enzymes and is involved in a range of signaling pathways. By sequestering copper, neocuproine can inhibit these pathways, providing insights into their mechanisms.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process that is crucial for tumor growth and metastasis. Several key enzymes in the angiogenic signaling cascade are copper-dependent. Neocuproine has been shown to inhibit angiogenesis, likely by chelating the copper ions required by these enzymes.

Caption: Neocuproine's Putative Inhibition of Angiogenesis.

Modulation of the HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). The stability and activity of HIF-1α are regulated by copper-dependent enzymes. By chelating copper, neocuproine can modulate the HIF-1α signaling pathway.

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which are copper-dependent enzymes. This hydroxylation leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α. Under hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival. Neocuproine, by chelating copper, can mimic a hypoxic response by inhibiting PHD activity, leading to the stabilization of HIF-1α.

Caption: Neocuproine's Influence on the HIF-1α Pathway.

References

- 1. Neocuproine - Wikipedia [en.wikipedia.org]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. NEMI Method Summary - 3500-Cu B [nemi.gov]

- 5. Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. info.gfschemicals.com [info.gfschemicals.com]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. imrpress.com [imrpress.com]

- 9. osti.gov [osti.gov]

An In-depth Technical Guide to the Synthesis and Structure of Neocuproine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocuproine (B1678164) hydrochloride, the hydrochloride salt of 2,9-dimethyl-1,10-phenanthroline, is a heterocyclic organic compound with significant applications in analytical chemistry and biomedical research. Its strong and specific chelating affinity for copper(I) ions makes it an invaluable reagent for the spectrophotometric determination of copper. Furthermore, the biological activities of its copper complex, including the generation of reactive oxygen species and induction of DNA damage, have garnered interest in the field of drug development. This technical guide provides a comprehensive overview of the synthesis, structure, and key applications of neocuproine hydrochloride, tailored for professionals in research and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of neocuproine (2,9-dimethyl-1,10-phenanthroline). The chemical structure consists of a planar 1,10-phenanthroline (B135089) core with two methyl groups at the 2 and 9 positions. These methyl groups introduce steric hindrance around the nitrogen atoms, which is crucial for its selective chelation of tetrahedral copper(I) ions.

Chemical Structure of this compound:

Table 1: Physicochemical Properties of Neocuproine and this compound

| Property | Neocuproine | This compound |

| Chemical Formula | C₁₄H₁₂N₂ | C₁₄H₁₃ClN₂ |

| Molar Mass | 208.26 g/mol [1] | 244.72 g/mol [2] |

| Appearance | Pale yellow solid[1] | Light yellow crystalline powder |

| Melting Point | 162-164 °C[1] | ~250 °C (decomposes) |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695), acetone, ether, benzene[1] | Soluble in water |

Synthesis of this compound

The synthesis of this compound is typically a two-step process: first, the synthesis of the neocuproine base, followed by its conversion to the hydrochloride salt.

Synthesis of Neocuproine

Two primary methods are reported for the synthesis of neocuproine:

-

Skraup Reaction: This classic method involves the reaction of o-nitroaniline with crotonaldehyde (B89634) diacetate in the presence of an oxidizing agent. The overall yield for this multi-step process is approximately 7%.[3]

-

Condensation Reaction: A higher-yield, though less economical, alternative involves the condensation of o-phenylenediamine (B120857), m-nitrobenzenesulphonate, and crotonaldehyde diacetate.[1] A direct synthesis of 2,9-dimethyl-1,10-phenanthroline has also been developed using a Skraup-type reaction between o-phenylenediamine and crotonaldehyde.[4]

Experimental Protocol: Generalized Skraup Synthesis of Neocuproine

Disclaimer: The following is a generalized protocol based on the principles of the Skraup reaction for quinoline (B57606) synthesis and should be adapted and optimized for the synthesis of neocuproine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of o-nitroaniline and glycerol.

-

Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as arsenic pentoxide or nitrobenzene.

-

Heating: Heat the reaction mixture to approximately 130-140°C for several hours. The reaction is exothermic and should be carefully controlled.

-

Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude neocuproine is then purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.

Conversion to this compound

The neocuproine base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve the purified neocuproine base in a suitable organic solvent, such as ethanol or isopropanol.

-

Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.

-

Precipitation: The this compound will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Structural Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for Neocuproine

| Technique | Data |

| ¹H NMR (in CDCl₃) | δ (ppm): 8.18 (d, 2H), 7.75 (s, 2H), 7.59 (d, 2H), 2.91 (s, 6H) |

| ¹³C NMR | Specific chemical shifts for the hydrochloride salt are not readily available in the searched literature. Data for the free base would be similar with slight downfield shifts for the carbons near the protonated nitrogens. |

| FTIR (KBr pellet) | Characteristic peaks for the hydrochloride salt would include N-H stretching vibrations in the region of 2400-3000 cm⁻¹ (broad), C=N and C=C stretching of the aromatic rings around 1600-1400 cm⁻¹, and C-H stretching and bending vibrations. |

Applications

Spectrophotometric Determination of Copper

This compound is a highly selective and sensitive reagent for the determination of copper(I). The method is based on the formation of a stable, orange-red complex between two molecules of neocuproine and one ion of copper(I), [Cu(neocuproine)₂]⁺.[1]

Experimental Workflow: Spectrophotometric Determination of Copper

Caption: Workflow for the spectrophotometric determination of copper using this compound.

Role in Biological Systems

The copper(I)-neocuproine complex is redox-active and can participate in reactions that generate reactive oxygen species (ROS), such as the hydroxyl radical (•OH). This property has been exploited in studies investigating DNA damage and has potential applications in the development of anticancer agents.

Signaling Pathway: Cellular Effects of the Copper-Neocuproine Complex

References

An In-depth Technical Guide to the Mechanism of Copper Chelation by Neocuproine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of copper chelation by neocuproine (B1678164), a highly selective process with significant applications in analytical chemistry and biomedical research. The document details the coordination chemistry, stoichiometry, and physicochemical properties of the resulting complex, alongside detailed experimental protocols and the biological implications of this chelation.

Core Mechanism of Copper Chelation

Neocuproine, a derivative of 1,10-phenanthroline, is a heterocyclic organic compound that acts as a potent and highly selective chelating agent for copper(I) ions.[1][2] The core of its mechanism lies in the specific steric and electronic properties of the neocuproine molecule.

The chelation process involves the formation of a stable complex between one copper(I) ion and two molecules of neocuproine.[3] The chemical equation for this reaction is:

Cu⁺ + 2 C₁₄H₁₂N₂ → [Cu(C₁₄H₁₂N₂)₂]⁺

The resulting complex, bis(2,9-dimethyl-1,10-phenanthroline)copper(I), possesses a distinct orange-red color, which is the basis for its widespread use in the spectrophotometric quantification of copper.[1][2]

A key feature of neocuproine's selectivity for Cu(I) is the presence of methyl groups at the 2 and 9 positions of the phenanthroline ring system. These methyl groups create steric hindrance that favors the formation of a tetrahedral coordination geometry around the central metal ion.[1] Copper(I) ions, with a d¹⁰ electronic configuration, have a strong preference for tetrahedral coordination. In contrast, copper(II) ions (d⁹) typically favor a square planar geometry. The steric bulk of the methyl groups in neocuproine disfavors the formation of a stable complex with Cu(II), thus imparting high selectivity for the Cu(I) oxidation state.

Quantitative Data

The chelation of copper(I) by neocuproine results in a complex with well-defined spectrophotometric properties. The quantitative data for this complex are summarized in the table below. While the complex is known to be highly stable, a precise, experimentally determined thermodynamic stability constant (log β₂) is not consistently reported in the literature. However, its high molar absorptivity and the specificity of the reaction allow for sensitive and accurate quantification of copper.

| Parameter | Value | Reference(s) |

| Stoichiometry (Neocuproine:Cu(I)) | 2:1 | [3] |

| Molar Absorptivity (ε) | ~8000 M⁻¹cm⁻¹ at 457 nm | [4] |

| 7950 M⁻¹cm⁻¹ at 454 nm | [5] | |

| 7.9 x 10³ L mol⁻¹cm⁻¹ at 460 nm | [6] | |

| 7.5 x 10³ dm³ mol⁻¹cm⁻¹ at 450 nm | [7] | |

| Wavelength of Maximum Absorbance (λmax) | 450 - 460 nm | [6][7] |

| Optimal pH Range for Complex Formation | 3 - 9 | [4] |

Experimental Protocols

This protocol is a standard method for the quantification of copper in aqueous samples.

Principle: Copper(II) ions in the sample are first reduced to copper(I) ions using a suitable reducing agent. Neocuproine is then added to selectively chelate the Cu(I) ions, forming the colored [Cu(neocuproine)₂]⁺ complex. The absorbance of this complex is measured spectrophotometrically, and the concentration of copper is determined by comparison to a standard curve.

Reagents:

-

Standard Copper Solution (100 ppm): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water and dilute to 1 L.

-

Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

-

Sodium Citrate (B86180) Solution (30% w/v): Dissolve 30 g of sodium citrate dihydrate in 100 mL of deionized water. This solution acts as a complexing agent to prevent the precipitation of other metal hydroxides at the optimal pH for the reaction.

-

Neocuproine Solution (0.1% w/v in ethanol): Dissolve 0.1 g of neocuproine in 100 mL of absolute ethanol.

-

Ethanol, absolute

Procedure:

-

Sample Preparation: Pipette a known volume of the sample (containing 5-75 µg of copper) into a 125 mL separatory funnel.

-

Reduction of Cu(II): Add 5 mL of the 10% hydroxylamine hydrochloride solution to the separatory funnel and mix. This reduces any Cu(II) to Cu(I).

-

Complexation and pH Adjustment: Add 10 mL of the 30% sodium citrate solution. Adjust the pH to between 4 and 6 with ammonium (B1175870) hydroxide.

-

Chelation: Add 10 mL of the 0.1% neocuproine solution and mix well. The characteristic orange-red color of the [Cu(neocuproine)₂]⁺ complex should develop.

-

Extraction: Add 10 mL of chloroform to the separatory funnel. Shake vigorously for 30 seconds to extract the complex into the organic phase. Allow the layers to separate.

-

Measurement: Carefully drain the lower chloroform layer into a 25 mL volumetric flask. Dilute to the mark with absolute ethanol. Measure the absorbance of the solution at 457 nm against a reagent blank prepared in the same manner without a copper sample.

-

Quantification: Prepare a series of copper standards and treat them in the same way as the sample to generate a standard curve of absorbance versus copper concentration. Determine the copper concentration in the sample from this curve.

Principle: Job's plot is a method used to determine the stoichiometry of a binding event. In this method, the total molar concentration of the metal ion and the ligand is kept constant, while their mole fractions are varied. A physical property that is proportional to the concentration of the complex formed (in this case, absorbance) is plotted against the mole fraction of one of the components. The maximum of the plot corresponds to the stoichiometry of the complex.[8]

Reagents:

-

Equimolar Stock Solutions of Copper(I) and Neocuproine: Prepare stock solutions of a copper(I) salt (e.g., [Cu(CH₃CN)₄]PF₆) and neocuproine of the same molarity (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution with a reducing agent to maintain the Cu(I) state).

Procedure:

-

Preparation of Solutions: Prepare a series of solutions with varying mole fractions of copper(I) and neocuproine, keeping the total volume and the total molar concentration of the two species constant. For example, prepare a series of 10 mL solutions where the volumes of the equimolar copper(I) and neocuproine stock solutions are varied from 0:10 to 10:0 in 1 mL increments.

-

Incubation: Allow the solutions to stand for a sufficient time to ensure that the complex formation equilibrium is reached.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the [Cu(neocuproine)₂]⁺ complex (around 457 nm).

-

Data Analysis: Plot the absorbance as a function of the mole fraction of neocuproine. The mole fraction of neocuproine at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 2:1 complex of neocuproine to copper(I), the maximum should occur at a mole fraction of neocuproine of approximately 0.67.

Visualization of Key Processes

Caption: Diagram of the 2:1 chelation of a Cu(I) ion by two neocuproine molecules.

Caption: Experimental workflow for the quantification of copper using neocuproine.

Caption: Neocuproine chelates Cu(I), inhibiting its participation in Fenton-like reactions.

Biological Significance and Applications

The ability of neocuproine to selectively chelate copper(I) has made it an invaluable tool in biological research, particularly in studies of copper homeostasis and copper-mediated cellular processes.

-

Oxidative Stress: Copper ions can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative damage to lipids, proteins, and DNA.[8] By sequestering Cu(I), neocuproine can inhibit this redox cycling and protect cells from oxidative stress.[9] This has made it a useful compound for studying the role of copper in neurodegenerative diseases and other conditions associated with oxidative damage.

-

Copper Homeostasis: Neocuproine is a lipophilic molecule that can cross cell membranes, allowing it to chelate intracellular copper.[2] This property has been exploited to investigate the effects of copper depletion on various cellular functions and signaling pathways.

-

Anti-tumor Activity: The copper-neocuproine complex itself has been shown to exhibit cytotoxic activity against certain cancer cell lines.[10] This is in contrast to the protective effects of neocuproine alone against oxidative stress. The complex appears to facilitate the uptake of copper into cells, leading to cytotoxic effects through mechanisms that are still under investigation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Neocuproine - Wikipedia [en.wikipedia.org]

- 3. info.gfschemicals.com [info.gfschemicals.com]

- 4. Heteroleptic copper(I) complexes prepared from phenanthroline and bis-phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Job's method [franklychemistry.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. Job plot - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) | C28H24CuN4+ | CID 5186088 - PubChem [pubchem.ncbi.nlm.nih.gov]

Neocuproine Hydrochloride: A Technical Guide to Purity and Grade for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocuproine (B1678164) hydrochloride, a heterocyclic organic compound, is a critical reagent in various fields of scientific research and drug development. Its primary utility lies in its function as a highly selective chelating agent for cuprous ions (Cu(I)). This property makes it an indispensable tool for the spectrophotometric determination of copper, a vital trace element in numerous biological and chemical systems. Furthermore, recent studies have highlighted its role as an inhibitor of copper-catalyzed nitric oxide (NO) release from S-nitrosothiols, implicating it in the modulation of critical signaling pathways. The purity and grade of neocuproine hydrochloride are paramount for obtaining accurate, reproducible, and meaningful experimental results. This technical guide provides an in-depth overview of the available grades of this compound, methods for its quality assessment, and its application in research.

Purity and Grade Specifications

This compound is commercially available in several grades, with purity levels suitable for different research needs. The most common grade for laboratory use is the Analytical Reagent (AR) grade, which is characterized by a high level of purity and low content of impurities. The quality of this compound is typically assessed by its minimum assay (purity) and the maximum allowable content of sulphated ash, which represents the inorganic impurity content.

| Parameter | Specification | Supplier Example(s) |

| Minimum Assay (Purity) | ≥99.0% | Alpha Chemika, Oxford Lab Fine Chem LLP, CP Lab Safety[1][2][3] |

| ≥98.0% | Spectrum Chemical[4] | |

| Sulphated Ash | ≤0.1% | Alpha Chemika, NILE CHEMICALS[2][5] |

| Appearance | White to yellow or tan crystalline powder | Alpha Chemika, NILE CHEMICALS[2][5] |

Table 1: Quantitative Specifications of Research-Grade this compound

Experimental Protocols

Purity Determination by Non-Aqueous Titration

Non-aqueous titration is a common method for the assay of hydrochloride salts of weak organic bases like neocuproine. This method avoids the interference of water, which can act as a weak base and obscure the endpoint.

Principle: this compound is dissolved in a non-aqueous solvent, typically glacial acetic acid. The hydrochloride salt is treated with mercuric acetate (B1210297) to replace the chloride ion with the more basic acetate ion. The resulting acetate salt is then titrated with a standard solution of a strong acid, such as perchloric acid, in a non-aqueous solvent. The endpoint is determined using a visual indicator, like crystal violet, which exhibits a distinct color change in the non-aqueous medium.

Reagents and Equipment:

-

This compound sample

-

Glacial acetic acid (anhydrous)

-

Perchloric acid, 0.1 N in glacial acetic acid

-

Mercuric acetate solution (5% w/v in glacial acetic acid)

-

Crystal violet indicator (0.5% w/v in glacial acetic acid)

-

Analytical balance

-

Burette, 50 mL

-

Erlenmeyer flask, 250 mL

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh approximately 0.25 g of the this compound sample and transfer it to a 250 mL Erlenmeyer flask.

-

Add 50 mL of glacial acetic acid to the flask and dissolve the sample, warming gently if necessary.

-

Add 10 mL of mercuric acetate solution to the flask.

-

Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.

-

Titrate the solution with 0.1 N perchloric acid, with constant stirring, until the color changes from violet to a blue-green endpoint.

-

Perform a blank titration using the same quantities of reagents but without the this compound sample.

-

Calculate the purity of the this compound using the following formula:

Purity (%) = [(V_sample - V_blank) * N * E] / W * 100

Where:

-

V_sample = Volume of perchloric acid consumed by the sample (mL)

-

V_blank = Volume of perchloric acid consumed by the blank (mL)

-

N = Normality of the perchloric acid solution

-

E = Equivalent weight of this compound (244.72 g/mol )

-

W = Weight of the this compound sample (g)

-

Spectrophotometric Determination of Copper(I)

This protocol describes the use of this compound as a chromogenic reagent for the quantitative determination of copper(I) ions.

Principle: this compound reacts specifically with cuprous ions (Cu(I)) in a slightly acidic to neutral solution to form a stable, orange-red colored complex, [Cu(neocuproine)₂]⁺. The intensity of the color, which is directly proportional to the concentration of Cu(I), is measured spectrophotometrically at its wavelength of maximum absorbance (λmax), approximately 454-457 nm. Cupric ions (Cu(II)) can be reduced to Cu(I) using a reducing agent like hydroxylamine (B1172632) hydrochloride, allowing for the determination of total copper.[6][7]

Reagents and Equipment:

-

This compound solution (0.1% w/v in ethanol (B145695) or methanol)

-

Hydroxylamine hydrochloride solution (10% w/v in water)

-

Sodium citrate (B86180) solution (to buffer and complex other metal ions)

-

Standard copper solution (1000 ppm)

-

Ammonium (B1175870) hydroxide (B78521) solution (for pH adjustment)

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of copper with known concentrations by diluting the standard copper solution.

-

To each standard solution, add hydroxylamine hydrochloride solution to reduce any Cu(II) to Cu(I).

-

Add sodium citrate solution, followed by the this compound solution.

-

Adjust the pH to between 4 and 6 with ammonium hydroxide.

-

Dilute to a final volume with deionized water and mix well.

-

Measure the absorbance of each standard at the λmax (around 457 nm) against a reagent blank.

-

Plot a calibration curve of absorbance versus copper concentration.

-

-

Analysis of Unknown Sample:

-

Treat the unknown sample containing copper in the same manner as the standards (reduction, addition of citrate and neocuproine, pH adjustment).

-

Measure the absorbance of the sample solution.

-

Determine the concentration of copper in the sample by interpolating its absorbance on the calibration curve.

-

Signaling Pathway and Experimental Workflow Visualization

Inhibition of Copper-Catalyzed Nitric Oxide Release

Neocuproine's ability to chelate Cu(I) ions makes it a valuable tool for studying copper-dependent biological processes. One such process is the copper-catalyzed decomposition of S-nitrosothiols (RSNOs), which are important biological carriers of nitric oxide (NO). Neocuproine can inhibit this process by sequestering the catalytically active Cu(I) ions.[8]

Caption: Inhibition of Cu(I)-catalyzed NO release from S-nitrosothiols by neocuproine.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the quality control and purity assessment of a this compound sample for research use.

Caption: Quality control workflow for this compound.

Conclusion

The selection of an appropriate grade and the verification of the purity of this compound are critical steps in ensuring the validity of experimental outcomes. For applications such as the sensitive detection of copper or the investigation of copper-dependent signaling pathways, the use of high-purity, AR grade this compound is strongly recommended. Researchers should consult the supplier's Certificate of Analysis and, where necessary, perform in-house quality control checks using standardized protocols to confirm the suitability of the reagent for their specific research needs. This diligence will contribute to the generation of reliable and reproducible scientific data.

References

- 1. Neocuproine, a selective Cu(I) chelator, and the relaxation of rat vascular smooth muscle by S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nsdl.niscpr.res.in [nsdl.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. 新铜试剂 盐酸盐 一水合物 for spectrophotometric det. of Cu, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Neocuproine - Wikipedia [en.wikipedia.org]

- 6. info.gfschemicals.com [info.gfschemicals.com]

- 7. Metal ion catalysis of s-nitrosothiol decompositions - Durham e-Theses [etheses.dur.ac.uk]

- 8. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? [mdpi.com]

A Comprehensive Technical Guide to 2,9-Dimethyl-1,10-phenanthroline Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of 2,9-Dimethyl-1,10-phenanthroline hydrochloride, a heterocyclic organic compound commonly known as neocuproine (B1678164) hydrochloride. It is a well-regarded chelating agent with high specificity for copper(I) ions.[1] This guide details its chemical and physical properties, biological activities, and primary applications, with a focus on its use in research and potential therapeutic development. Key experimental protocols are described, and complex mechanisms and workflows are illustrated through diagrams to facilitate understanding. The cytotoxic properties of its copper complex, which show potential anti-tumor activity, are also explored, highlighting its relevance in drug development.[2]

Core Properties: Physical and Chemical Data

2,9-Dimethyl-1,10-phenanthroline, also known as neocuproine, is a pale yellow, solid organic compound.[1] It is the hydrochloride salt form that is frequently used in laboratory settings due to its solubility characteristics. The defining feature of neocuproine is the presence of methyl groups at the 2 and 9 positions, adjacent to the nitrogen donor sites.[1] This steric hindrance makes it a highly selective ligand for copper(I), which favors a tetrahedral coordination geometry, over other metal ions.[1]

The compound is available in anhydrous, hemihydrate, and monohydrate forms; the properties of the hydrochloride monohydrate are summarized below.

| Property | Data | Reference(s) |

| IUPAC Name | 2,9-dimethyl-1,10-phenanthroline;hydrate (B1144303);hydrochloride | [3] |

| Synonyms | Neocuproine hydrochloride monohydrate, 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | [3][4] |

| CAS Number | 303136-82-5 | [3][4] |

| Molecular Formula | C₁₄H₁₂N₂·HCl·H₂O (Monohydrate) | [3] |

| Molecular Weight | 262.73 g/mol (Monohydrate) | [3][4] |

| Appearance | Pale yellow or white to brown crystalline powder | [1][5] |

| Melting Point | 162°C to 164°C (for parent compound, neocuproine) | [1][6] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol (B129727), ethanol, acetone, and benzene. | [1][5] |

| Chemical Incompatibility | Incompatible with strong oxidizing agents. | [5] |

Biological Activity and Mechanism of Action

The biological significance of 2,9-Dimethyl-1,10-phenanthroline is intrinsically linked to its interaction with copper. While the ligand itself is not the primary toxic agent, it functions as a highly effective ionophore, transporting copper ions across cell membranes.[7]

Copper-Dependent Cytotoxicity

2,9-Dimethyl-1,10-phenanthroline (also referred to as 2,9-DMP) exhibits potent cytotoxic activity against various cell lines, but this effect is strictly dependent on the presence of copper (Cu²⁺) in the medium.[2] Other divalent ions like Fe²⁺ and Zn²⁺ do not promote this growth inhibition.[2] The resulting copper(I) complex, [Cu(neocuproine)₂]⁺, is the active cytotoxic agent.[7][8] Studies have shown that a 4 µM solution of the copper-neocuproine complex can result in a 4-log kill of L1210 leukemia cells after just a one-hour incubation.[2] This complex has also demonstrated significant chemotherapeutic activity against P388 murine lymphoma in vivo.[2]

Mechanism of Action

The primary mechanism involves the transport of copper into the cell, where it subsequently dissociates and exerts its toxic effects.[7]

-

Extracellular Complex Formation: In the extracellular medium, neocuproine chelates with available copper(I) ions, which may be formed by the reduction of copper(II).

-

Cellular Uptake: The lipophilic [Cu(neocuproine)₂]⁺ complex is transported across the cell membrane. This transport is an energy-dependent process, allowing the drug to be concentrated over 200-fold inside the cell.[2]

-

Intracellular Dissociation: Once inside the cell, the complex appears to dissociate. Studies using radiolabeled copper and neocuproine showed that significantly more copper than the ligand is bound to the mycoplasmal cell, suggesting the ligand's main role is as a delivery vehicle.[7]

-

Copper-Mediated Toxicity: The released intracellular copper ions are believed to be the ultimate toxic species. This toxicity may arise from several downstream effects:

-

Enzyme Inhibition: Copper ions can inhibit crucial enzymes. The complex has been shown to block the conversion of pyruvate (B1213749) to lactate (B86563), indicating a selective inhibition of lactate dehydrogenase.[8] It also strongly decreases the rate of oxygen uptake and inhibits NADH oxidase.[8]

-

Interaction with Sulfhydryl Groups: The toxicity is associated with the interaction of copper ions with protein sulfhydryl groups, leading to a decrease in the total amount of accessible sulfhydryl groups in the cell.[8]

-

DNA Damage: By analogy with the related 1,10-phenanthroline, copper complexes can generate reactive oxygen species (ROS) that lead to oxidative cleavage of DNA, inducing cell death.[9]

-

Caption: Proposed mechanism of copper-dependent cytotoxicity of Neocuproine.

Applications in Research and Drug Development

Spectrophotometric Determination of Copper

The most widespread application of 2,9-Dimethyl-1,10-phenanthroline is as a highly sensitive and selective reagent for the colorimetric determination of copper.[5] The methodology is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by an agent like hydroxylamine (B1172632) hydrochloride, followed by the formation of the intensely colored orange-red [Cu(neocuproine)₂]⁺ complex.[10][11] This complex is then extracted into an organic solvent, and its absorbance is measured, typically around 457 nm.[11][12] The method is robust, free from most interferences, and applicable to a wide variety of samples, including water and metal alloys.[11][12]

Drug Development and Other Applications

-

Anticancer Agent: As detailed in Section 2.0, the copper-neocuproine complex has demonstrated significant anti-tumor and cytotoxic activity, making it a lead compound for further investigation in cancer therapy.[2]

-

Antioxidant Capacity Assays: this compound has been used in preparing the complexing agent solution for studying the antioxidant capacity of biological samples based on copper-reducing complexes.[6]

-

Organic Synthesis: It is also utilized as a ligand in the synthesis of various organic molecules, such as aryl ketones.[5]

Experimental Protocols

Spectrophotometric Determination of Copper in an Aqueous Sample

This protocol is a generalized procedure adapted from standard methods for determining copper concentration in water.[11][12]

1. Principle: Cupric ions (Cu²⁺) are reduced to cuprous ions (Cu⁺) by hydroxylamine hydrochloride. The Cu⁺ ions then react with 2,9-dimethyl-1,10-phenanthroline (neocuproine) in a solution buffered between pH 3 and 9 to form a stable, colored complex.[11] This complex is extracted into an organic solvent phase, and the concentration is determined by measuring its absorbance at 457 nm.[11][12]

2. Reagents:

-

Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

-

Sodium Citrate (B86180) Solution (30% w/v): Dissolve 30 g of sodium citrate in 100 mL of deionized water. This is used to complex other metal ions that could precipitate.[11][12]

-

Neocuproine Reagent (0.1% w/v): Dissolve 0.1 g of 2,9-dimethyl-1,10-phenanthroline hydrochloride in 100 mL of methanol or ethanol.[12]

-

Ammonium Hydroxide (NH₄OH): For pH adjustment.

-

Chloroform (B151607) (CHCl₃) or other suitable organic solvent.

-

Standard Copper Solution: Prepare a stock solution and a series of working standards with known copper concentrations (e.g., 5, 10, 15, 25 mg/L).[12]

3. Procedure:

-

Sample Preparation: Pipette a 10 mL aliquot of the sample into a separatory funnel. Prepare a blank (10 mL deionized water) and a series of standards in separate funnels.[12]

-

Reduction Step: Add 5 mL of the 10% hydroxylamine hydrochloride solution to each funnel.[12]

-

Complexation: Add 10 mL of the 30% sodium citrate solution. Adjust the pH to approximately 4-6 using NH₄OH.[11][12]

-

Color Development: Add 10 mL of the 0.1% neocuproine reagent to each funnel.[12]

-

Extraction: Add 10 mL of chloroform to each funnel. Shake vigorously for 30-60 seconds, venting occasionally to release pressure.[12]

-

Phase Separation: Allow the layers to separate. The colored copper-neocuproine complex will be in the lower chloroform layer.

-

Measurement: Drain the chloroform layer into a suitable container or cuvette. Measure the absorbance of the solution at 457 nm using a spectrophotometer, zeroed against the blank.[12]

-

Quantification: Prepare a calibration curve by plotting the absorbance of the standards versus their known concentrations. Determine the copper concentration in the sample from this curve.[12]

Caption: Workflow for Spectrophotometric Determination of Copper using Neocuproine.

References

- 1. Neocuproine - Wikipedia [en.wikipedia.org]

- 2. 2,9-Dimethyl-1,10-phenanthroline (neocuproine): a potent, copper-dependent cytotoxin with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | C14H15ClN2O | CID 2723838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,9-Dimethyl-1,10-phenanthroline hydrochloride monohydrate - CAS:303136-82-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2,9-Dimethyl-1,10-phenanthroline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound AR | Oman CHEMICAL [omanchem.com]

- 7. Mechanism of action of the copper(I) complex of 2,9-dimethyl-1,10-phenanthroline on Mycoplasma gallisepticum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mode of action of the copper(I) complex of 2,9-dimethyl-1,10-phenanthroline on Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2,9-Dimethyl-1,10-phenanthroline, Hi-AR™/ACS [himedialabs.com]

- 11. NEMI Method Summary - 3500-Cu B [nemi.gov]

- 12. Procedure [chem.fsu.edu]

Neocuproine as a Cu(I) Specific Chelator: A Technical Guide for Researchers

Introduction

Neocuproine (B1678164), a heterocyclic organic compound, is a highly specific and sensitive chelator for cuprous ion (Cu(I)). Its unique properties make it an invaluable tool in a multitude of research and drug development applications, ranging from the quantification of copper in biological and environmental samples to the modulation of copper-dependent signaling pathways in cancer and neuroscience. This technical guide provides an in-depth overview of neocuproine's core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Properties and Mechanism of Action

Neocuproine, chemically known as 2,9-dimethyl-1,10-phenanthroline, exhibits a high affinity and selectivity for Cu(I) ions.[1] This specificity arises from the steric hindrance created by the two methyl groups adjacent to the nitrogen atoms in its structure. This configuration favors the tetrahedral coordination geometry preferred by Cu(I), while disfavoring the coordination of other metal ions that typically prefer octahedral geometries.

The chelation of Cu(I) by two neocuproine molecules results in the formation of a stable, intensely colored orange-red complex, [Cu(neocuproine)₂]⁺.[1] This complex is readily extractable into organic solvents and exhibits a strong absorbance maximum, which forms the basis for its widespread use in spectrophotometric quantification of copper.

Quantitative Data

The following tables summarize key quantitative parameters related to neocuproine's interaction with Cu(I) and its biological activity.

| Parameter | Value | Conditions | Reference(s) |

| Molar Absorptivity (ε) of [Cu(neocuproine)₂]⁺ | ~8000 M⁻¹cm⁻¹ | at 457 nm in chloroform-methanol | [2] |

| Molar Absorptivity (ε) of [Cu(neocuproine)₂]⁺ | 7950 M⁻¹cm⁻¹ | at 454 nm in isoamyl alcohol | [3] |

| Molar Absorptivity (ε) of [Cu(neocuproine)₂]⁺ | 7.5 x 10³ M⁻¹cm⁻¹ | at 450 nm in aqueous buffer | [4] |

| Stability Constant (log β₂) for [Cu(neocuproine)₂]⁺ | High (specific for Cu(I)) | Aqueous solution | [3][5] |

| Wavelength of Maximum Absorbance (λmax) | 457 nm | Chloroform-methanol | [2] |

| Cell Line | Compound | IC₅₀ (µM) | Reference(s) |

| L1210 (murine leukemia) | Copper-neocuproine complex | < 4 µM | [4] |

| PC-3 (prostate cancer) | Co(II)-diflunisal-neocuproine complex | 0.020 µM | [6] |

| MDA-MB-468 (breast cancer) | Cu(II)-diflunisal-neocuproine complex | 0.031 µM | [6] |

| HT-29 (colon adenocarcinoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |

| HCT-15 (colon adenocarcinoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |

| HCT-116 (colon adenocarcinoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |

| HT-1080 (fibrosarcoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |

| A-375 (malignant melanoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |

| MCF-7 (breast adenocarcinoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |

| MDA-MB-231 (breast adenocarcinoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |

| ZR-75-1 (breast adenocarcinoma) | Neocuproine + Cu(II) | Cytotoxicity order: Dp44mT > neocuproine | [7] |

Experimental Protocols

Spectrophotometric Quantification of Copper(I) using Neocuproine

This protocol is adapted from standard methods for the determination of copper in aqueous samples.

Materials:

-

Hydroxylamine (B1172632) hydrochloride solution (10% w/v)

-

Sodium citrate (B86180) solution (30% w/v)

-

Neocuproine solution (0.1% w/v in ethanol)

-

Methanol

-

Standard copper solution (1000 ppm)

-

Spectrophotometer

Procedure:

-

Sample Preparation: To a 50 mL sample (or an aliquot diluted to 50 mL), add 5 mL of hydroxylamine hydrochloride solution to reduce Cu(II) to Cu(I).

-

Add 10 mL of sodium citrate solution to complex other metal ions.

-

Adjust the pH of the solution to between 4 and 6 using ammonium hydroxide.

-

Complex Formation: Add 10 mL of the neocuproine solution and mix well. A yellow-orange color will develop in the presence of Cu(I).

-

Extraction: Transfer the solution to a separatory funnel and add 10 mL of chloroform. Shake vigorously for 2 minutes to extract the [Cu(neocuproine)₂]⁺ complex into the organic phase. Allow the layers to separate.

-

Measurement: Collect the chloroform layer and dilute to a known volume with methanol. Measure the absorbance at 457 nm using a spectrophotometer.

-

Quantification: Prepare a calibration curve using standard copper solutions treated with the same procedure. Determine the copper concentration in the sample by comparing its absorbance to the calibration curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxicity of neocuproine on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Neocuproine stock solution (in DMSO or ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of neocuproine (and/or copper-neocuproine complexes) in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include untreated control wells and solvent control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Western Blot Analysis

This protocol provides a general workflow for analyzing changes in protein expression in cells treated with neocuproine.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against proteins of interest

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Experimental Workflows

Cuproptosis Signaling Pathway

Cuproptosis is a recently identified form of regulated cell death that is dependent on copper. It is triggered by the accumulation of intracellular copper, which leads to the aggregation of lipoylated mitochondrial enzymes and the loss of iron-sulfur cluster proteins, ultimately causing proteotoxic stress and cell death. Neocuproine, by modulating intracellular copper levels, can influence this pathway.

References

- 1. Copper Regulation of Hypoxia-Inducible Factor-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,9-Dimethyl-1,10-phenanthroline (neocuproine): a potent, copper-dependent cytotoxin with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. issr.edu.kh [issr.edu.kh]

- 6. Novel Zn(II), Co(II) and Cu(II) diflunisalato complexes with neocuproine and their exceptional antiproliferative activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative in vitro investigation of anticancer copper chelating agents [repo.lib.semmelweis.hu]

Neocuproine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocuproine (B1678164) hydrochloride (HCl), a heterocyclic organic compound, is a derivative of 1,10-phenanthroline. It is widely recognized in the scientific community for its potent and selective chelation of copper(I) ions. This property makes it an invaluable tool in analytical chemistry for the spectrophotometric determination of copper. Beyond its analytical applications, neocuproine and its hydrochloride salt are utilized in various research and drug development contexts, including the study of metal-dependent biological processes, as an inhibitor of copper-mediated cellular damage, and in exploring its potential therapeutic effects in conditions associated with dysregulated copper homeostasis. This technical guide provides an in-depth overview of the core physical and chemical characteristics of neocuproine HCl, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.

Physical and Chemical Characteristics

Neocuproine hydrochloride is commercially available in different forms, primarily as the anhydrous and monohydrate salt. It is crucial to distinguish between these forms as their physical properties, such as molecular weight, can differ.

Table 1: Physical and Chemical Properties of Neocuproine and its Hydrochloride Salts

| Property | Neocuproine (Free Base) | Neocuproine HCl (Anhydrous) | Neocuproine HCl Monohydrate |

| Synonyms | 2,9-Dimethyl-1,10-phenanthroline | 2,9-Dimethyl-1,10-phenanthroline hydrochloride | 2,9-Dimethyl-1,10-phenanthroline hydrochloride monohydrate |

| CAS Number | 484-11-7 | 7296-20-0 | 303136-82-5 |

| Molecular Formula | C₁₄H₁₂N₂ | C₁₄H₁₃ClN₂ | C₁₄H₁₃ClN₂・H₂O |

| Molecular Weight | 208.26 g/mol | 244.72 g/mol | 262.73 g/mol |

| Appearance | White to yellow crystalline powder | White to yellow crystalline powder | Yellow crystalline powder |

| Melting Point | 159-164 °C | ~250 °C (decomposes)[1] | ~250 °C (decomposes) |

| pKa (of conjugate acid) | ~6.01 (Predicted for free base) | Not explicitly found | Not explicitly found |

Table 2: Solubility of Neocuproine and its Hydrochloride Salts

| Solvent | Neocuproine (Free Base) | Neocuproine HCl (Anhydrous/Monohydrate) |

| Water | Slightly soluble | Soluble (25 mg/mL) |

| Methanol (B129727) | Soluble (50 mg/mL) | Soluble (50 mg/mL) |

| Ethanol | Soluble | Soluble |

| Chloroform (B151607) | Soluble | Data not available |

| Benzene | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |

| Dimethylformamide (DMF) | Soluble | Soluble |

Spectroscopic Properties

The spectroscopic signature of neocuproine HCl is fundamental for its identification and quantification.

UV-Visible Spectroscopy

Neocuproine itself exhibits absorption maxima in the UV region. However, its most notable spectroscopic feature is the intense orange-red color that develops upon chelation of copper(I) ions. This complex, [Cu(neocuproine)₂]⁺, has a strong absorbance in the visible region, which forms the basis for its use in copper quantification.

-

λmax of Neocuproine: Approximately 231 nm and 269 nm.

-

λmax of [Cu(neocuproine)₂]⁺ complex: Approximately 454-457 nm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of neocuproine HCl displays characteristic peaks corresponding to its aromatic structure and the presence of the hydrochloride. Key absorptions include C-H stretching of the aromatic rings and methyl groups, C=C and C=N stretching vibrations of the phenanthroline core, and broad absorptions associated with the N-H⁺ stretching of the protonated nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of neocuproine HCl. The ¹H NMR spectrum shows distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons are influenced by their position on the phenanthroline ring system. The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbons of the aromatic rings.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical characteristics of neocuproine HCl.

Melting Point Determination

Principle: The melting point of a crystalline solid is a key indicator of its purity. For a pure substance, the melting range is typically narrow. The capillary method is a standard technique for determining the melting point.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[2]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Ensure the neocuproine HCl sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube by tapping the open end into the sample until a small amount enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.[3]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.[2]

-

For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.[3]

-

Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Solubility Determination

Principle: Solubility is determined by adding a solute to a solvent until no more solute dissolves, creating a saturated solution. For a qualitative assessment, the following procedure can be used.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Weigh a specific amount of neocuproine HCl (e.g., 10 mg) and place it into a test tube.

-

Add a small, measured volume of the desired solvent (e.g., 1 mL of water) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution. If the solid has completely dissolved, the substance is soluble at that concentration.

-

If the solid has not completely dissolved, incrementally add more solvent and repeat the agitation process until the solid dissolves completely or it becomes apparent that it is insoluble at a practical concentration.

-

Record the approximate volume of solvent required to dissolve the initial mass of the solute to estimate the solubility.

UV-Visible Spectrophotometry of the Neocuproine-Copper(I) Complex

Principle: This protocol describes the formation of the colored [Cu(neocuproine)₂]⁺ complex and its measurement using a UV-Vis spectrophotometer, a standard method for the determination of copper.

Apparatus:

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

-

Volumetric flasks

-

Pipettes

Reagents:

-

Neocuproine HCl solution (e.g., 0.1% w/v in ethanol)

-

Hydroxylamine (B1172632) hydrochloride solution (e.g., 10% w/v in water) to reduce Cu(II) to Cu(I)

-

Sodium citrate (B86180) solution (e.g., 30% w/v in water) to complex other metal ions

-

Ammonium (B1175870) hydroxide (B78521) solution for pH adjustment

-

Standard copper(II) solution (for calibration)

-

Chloroform and Methanol (for extraction)